2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from sodium azide and triethyl orthoformate under acidic conditions . The tetrazole intermediate is then coupled with a dichlorobenzamide derivative through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both chlorine atoms.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common.
Condensation Reactions: The amide group can participate in condensation reactions with other carboxylic acids or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used, although care must be taken to avoid decomposing the tetrazole ring.
Condensation: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of bases like triethylamine are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield mono- or di-substituted products, while condensation reactions can form various amide derivatives.
Scientific Research Applications
2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies exploring the biological activity of tetrazole-containing compounds, including their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity . The dichloro groups may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[(Z)-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(hydrazinocarbonyl)ethenyl]benzamide
- 2,4-disubstituted thiazoles
- Indole derivatives
Uniqueness
What sets 2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide apart from similar compounds is its combination of dichloro and tetrazole groups, which confer unique chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, allows for versatile interactions with biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C14H9Cl2N5O |
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Molecular Weight |
334.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H9Cl2N5O/c15-9-5-6-10(11(16)7-9)14(22)18-12-3-1-2-4-13(12)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
DLCVSOMLFAOKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3 |
Origin of Product |
United States |
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